Ammonium oleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

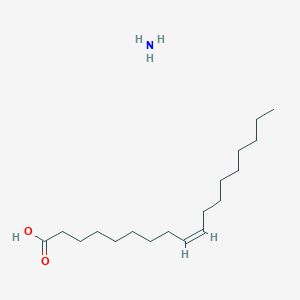

Ammonium oleate is a chemical compound with the molecular formula C18H37NO2. It is the ammonium salt of oleic acid, a monounsaturated fatty acid. This compound appears as a yellow-brown paste with a weak odor of ammonia. It is soluble in water and slightly soluble in acetone . This compound is commonly used as a surfactant, emulsifying agent, and in the preparation of liquid crystals.

Mechanism of Action

Target of Action

Ammonium oleate, a type of soap salt, primarily targets dirt, stains, and oils on various surfaces . It is used as a cleaning agent due to its ability to dissolve fats (including grease), oils, and protein-based substances .

Mode of Action

This property enables it to effectively remove dirt and oils from surfaces. It is also used as a foaming agent in the production of porous ceramics .

Biochemical Pathways

These neutralizations generate heat, but less or far less than is generated by neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of this compound’s action is the removal of dirt, stains, and oils from surfaces . In the context of its use as a foaming agent, it contributes to the formation of porous structures in ceramics .

Action Environment

This compound’s action can be influenced by environmental factors such as pH and temperature. As an acidic salt, it is generally soluble in water and gives a basic solution Its effectiveness as a cleaning agent may be affected by the hardness of the water, as hard water can reduce the solubility and cleaning power of soap salts

Biochemical Analysis

Biochemical Properties

Ammonium oleate, like other carboxylates, can interact with various biomolecules. The oleate component of the compound, for instance, has been shown to have significant biological properties. It is the dominant storage adipose fatty acid in human populations, irrespective of diet and country of origin

Cellular Effects

Oleic acid, a component of this compound, has been shown to have protective effects against cardiovascular insulin resistance and inflammation . It also appears to influence cell function by preventing the activation of certain inflammatory pathways

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Oleic acid, a component of this compound, has been shown to interact with various biomolecules. For instance, it has been suggested to prevent the activation of certain inflammatory pathways

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. The stability of oleic acid emulsions, a component of this compound, has been studied. These emulsions have been shown to be stable under various conditions

Metabolic Pathways

Oleic acid, a component of this compound, is a key player in human adipose tissue composition

Transport and Distribution

Ammonium transporters, which could potentially interact with this compound, have been studied in various organisms

Subcellular Localization

Ammonium transporters, which could potentially interact with this compound, have been shown to localize in specific cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium oleate can be synthesized by reacting oleic acid with ammonium hydroxide. The reaction typically involves dissolving oleic acid in ethanol and then adding ammonium hydroxide. The mixture is stirred and heated, followed by filtration and drying to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing oleic acid with ammonia. This process involves the careful control of reaction conditions to ensure the complete conversion of oleic acid to this compound. The product is then purified and dried for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Ammonium oleate primarily undergoes neutralization reactions due to its basic nature. It can react with acids to form oleic acid and ammonium salts. Additionally, it can participate in saponification reactions, where it reacts with strong bases to form soap and glycerol .

Common Reagents and Conditions:

Neutralization: Reacts with acids under mild conditions to form oleic acid.

Saponification: Reacts with strong bases like sodium hydroxide at elevated temperatures to produce soap.

Major Products:

Oleic Acid: Formed during neutralization reactions.

Soap and Glycerol: Produced during saponification reactions.

Scientific Research Applications

Ammonium oleate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

Industry: Utilized in the production of detergents, lubricants, and as a stabilizer in the manufacture of liquid crystals

Comparison with Similar Compounds

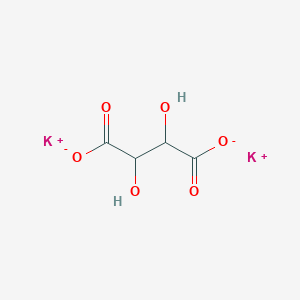

Sodium Oleate: Another salt of oleic acid, commonly used as a surfactant and emulsifier.

Potassium Oleate: Similar to ammonium oleate but with potassium as the cation, used in soap making and as a surfactant.

Ammonium Stearate: The ammonium salt of stearic acid, used in cosmetics and as a stabilizer.

Uniqueness of this compound: this compound is unique due to its specific combination of ammonium and oleate ions, which provides distinct properties such as a lower melting point and different solubility characteristics compared to its sodium and potassium counterparts. Its ability to form liquid crystals also sets it apart from other similar compounds .

Properties

CAS No. |

544-60-5 |

|---|---|

Molecular Formula |

C18H34O2.H3N C18H37NO2 |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

azanium;octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);1H3 |

InChI Key |

WFXRJNDIBXZNJK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[NH4+] |

density |

greater than 1 at 68 °F (liquid or solid) (USCG, 1999) |

Key on ui other cas no. |

544-60-5 |

physical_description |

Ammonium oleate is a yellow-brown paste with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Yellow to brownish solid with an odor of ammonia; [Hawley] Softens at 10 to 13 deg C; melts at 21 to 22 deg C; [Merck Index] |

Pictograms |

Irritant |

Synonyms |

(Z)-9-Octadecenoic acid. ammonium salt |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

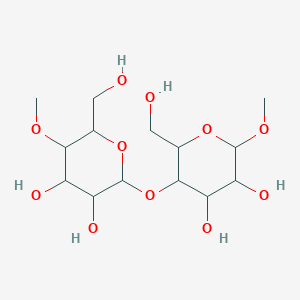

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.